N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
617694-12-9 |
|---|---|
Molecular Formula |
C27H29N3O3S2 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C27H29N3O3S2/c1-4-5-6-9-14-29-26(33)24(35-27(29)34)23-19-10-7-8-11-21(19)30(25(23)32)16-22(31)28-20-13-12-17(2)15-18(20)3/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3,(H,28,31)/b24-23- |
InChI Key |
HMAMFNYIYMJYMN-VHXPQNKSSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)SC1=S |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a dimethylphenyl group, an indole derivative, and a thiazolidinone moiety, suggests various biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is C27H29N3O3S2 with a molecular weight of approximately 507.7 g/mol. The compound's structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Interaction:
- The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it could target enzymes related to cancer metabolism or inflammatory responses.
2. Receptor Binding:
- Its structural components suggest potential interactions with various cellular receptors, which could modulate signaling pathways critical for cellular function.
3. Nucleic Acid Intercalation:
- The indole moiety may allow the compound to intercalate into DNA or RNA structures, potentially affecting gene expression and cellular proliferation.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with N-(2,4-dimethylphenyl)-2-acetamide derivatives:
1. Anticancer Activity
A study investigating the anticancer properties of similar thiazolidinone compounds demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines. For example, compounds with similar structural features showed IC50 values ranging from 5 to 15 µM against TK-10 cells, indicating their potential as anticancer agents.
2. Antimicrobial Efficacy
Research on thiazolidinone derivatives revealed minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against various bacterial strains. This suggests that N-(2,4-dimethylphenyl)-2-acetamide derivatives could be effective in treating infections caused by resistant pathogens.
3. Anti-inflammatory Effects
In vitro studies have indicated that compounds similar to N-(2,4-dimethylphenyl)-2-acetamide can inhibit pro-inflammatory cytokines in macrophages. This points towards a therapeutic role in managing inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally related to N-(2,4-dimethylphenyl)-2-[...]-acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds demonstrated activity exceeding that of standard antibiotics like ampicillin by 10–50 fold .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 0.004 - 0.03 | 0.008 - 0.06 | Antibacterial |
| Compound B | 10.7 - 21.4 | 21.4 - 40.2 | Antifungal |
| N-(2,4-dimethylphenyl)-... | TBD | TBD | TBD |
Anticancer Potential
Preliminary studies have suggested that N-(2,4-dimethylphenyl)-2-[...]-acetamide and its derivatives may possess anticancer properties. Certain derivatives showed moderate antineoplastic activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .
Structure–Activity Relationship (SAR)
The structural characteristics of N-(2,4-dimethylphenyl)-2-[...]-acetamide contribute significantly to its biological activity. SAR studies help identify which functional groups enhance or diminish the compound's efficacy against various pathogens or cancer cells .
Table 2: Key Structural Features and Their Impact
| Structural Feature | Impact on Activity |
|---|---|
| Dimethylphenyl group | Enhances lipophilicity |
| Thiazolidinone moiety | Contributes to antimicrobial properties |
| Indole derivative | Potentially increases anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
